2-Piperidinemethanol

Catalog No.
S704769
CAS No.
3433-37-2
M.F
C6H13NO
M. Wt
115.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Piperidinemethanol

CAS Number

3433-37-2

Product Name

2-Piperidinemethanol

IUPAC Name

piperidin-2-ylmethanol

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

InChI

InChI=1S/C6H13NO/c8-5-6-3-1-2-4-7-6/h6-8H,1-5H2

InChI Key

PRAYXGYYVXRDDW-UHFFFAOYSA-N

SMILES

C1CCNC(C1)CO

Synonyms

2-(Hydroxymethyl)piperidine

Canonical SMILES

C1CCNC(C1)CO

Synthesis

2-Piperidinemethanol can be synthesized through various methods, with the most common approach involving the reaction between piperidine and formaldehyde in the presence of an alkali metal catalyst like sodium hydroxide (NaOH) []. This reaction yields the desired product with good efficiency and is often favored due to its simplicity and readily available starting materials. However, alternative methods utilizing different catalysts or reaction conditions have also been reported in scientific literature [].

Applications in Organic Synthesis

-Piperidinemethanol serves as a valuable building block in organic synthesis due to its functional group versatility. The presence of both a hydroxyl group (-OH) and a secondary amine (N) allows for participation in various reactions, enabling the construction of more complex molecules. Here are some specific examples:

  • Preparation of Heterocyclic Compounds: 2-Piperidinemethanol is a versatile precursor for the synthesis of diverse heterocyclic compounds, including pyridines, oxazines, and thiazines [, ]. These heterocyclic structures often exhibit interesting biological properties and find applications in medicinal chemistry and materials science.
  • Asymmetric Catalysis: The chiral environment of 2-piperidinemethanol, with its asymmetric carbon atom, makes it a potential candidate for the development of chiral catalysts. These catalysts play a crucial role in asymmetric synthesis, allowing for the selective production of enantiopure molecules, which are essential in various fields, including drug discovery and materials development [].

Other Potential Applications

  • Material Science: The unique properties of 2-piperidinemethanol, such as its ability to form hydrogen bonds, could potentially be utilized in the development of new materials with specific functionalities [].
  • Medicinal Chemistry: The presence of the piperidine ring, a common structural motif found in many biologically active molecules, suggests that 2-piperidinemethanol could serve as a starting point for the design and development of novel drugs [].

Molecular Structure Analysis

2-Piperidinemethanol possesses a unique structure containing two key functional groups:

  • Piperidine ring: A six-membered heterocyclic ring with one nitrogen atom. This ring structure is commonly found in various biologically active molecules [].
  • Hydroxyl group (OH): This group attached to the second carbon of the piperidine ring makes the molecule polar and can participate in hydrogen bonding, potentially influencing its interactions with other molecules [].

Chemical Reactions Analysis

  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Etherification: The hydroxyl group can react with alkyl halides to form ethers.
  • Oxidation: The alcohol group (OH) could potentially be oxidized to a carbonyl group (C=O) under specific conditions.

Note

Balanced chemical equations for these hypothesized reactions can be found in standard organic chemistry textbooks.


Physical And Chemical Properties Analysis

Some physical properties of 2-Piperidinemethanol are available:

  • Boiling point: 214 °C []

Data on other properties like melting point, solubility, and stability is currently lacking.

Due to the limited research available, the specific mechanism of action of 2-Piperidinemethanol remains unknown. However, its structural similarity to known biologically active molecules containing the piperidine ring suggests potential applications. The piperidine ring is a common scaffold found in various drugs, including some antihistamines and antidepressants []. 2-Piperidinemethanol might interact with similar biological targets, but further research is needed to explore this possibility.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3433-37-2

Dates

Modify: 2023-08-15

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